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molecular formula C9H18ClNO2 B1339998 4-(Piperidin-4-yl)butanoic acid hydrochloride CAS No. 84512-08-3

4-(Piperidin-4-yl)butanoic acid hydrochloride

Cat. No. B1339998
M. Wt: 207.7 g/mol
InChI Key: UTPNREIRALGKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06197961B1

Procedure details

The same procedure as in Example 1 was repeated except the following. The same reactor as used in Example 1 was charged with 13.5 g (0.067 mole) of a γ-(4-pyridyl)butyric acid hydrochloride with a purity of at least 99%, 27.0 g of water and 0.67 g of 5% Rh/C [0.25% by weight in terms of Rh based on the γ-(4-pyridyl)butyric acid hydrochloride]. The reaction was conducted at 60° C. for 8 hours. A γ-(4-piperidyl)butyric acid hydrochloride was produced in a yield of 97%.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.67 g
Type
catalyst
Reaction Step One
Name
Quantity
27 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1>[Rh].O>[ClH:1].[NH:2]1[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:4][CH2:3]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CCCC(=O)O
Name
Quantity
0.67 g
Type
catalyst
Smiles
[Rh]
Name
Quantity
27 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
Cl.N1CCC(CC1)CCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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